1-(2-Carboxyphenylmethyl)-3-methyl-4-boc-piperazine
CAS No.:
Cat. No.: VC20227481
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26N2O4 |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 2-[[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |
| Standard InChI | InChI=1S/C18H26N2O4/c1-13-11-19(9-10-20(13)17(23)24-18(2,3)4)12-14-7-5-6-8-15(14)16(21)22/h5-8,13H,9-12H2,1-4H3,(H,21,22) |
| Standard InChI Key | BHTLXEDHGVUWDS-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2C(=O)O |
Introduction
Chemical and Structural Properties
Molecular Architecture
1-(2-Carboxyphenylmethyl)-3-methyl-4-boc-piperazine consists of a six-membered piperazine ring with two nitrogen atoms. One nitrogen is protected by a Boc group (), while the other is substituted with a 2-carboxyphenylmethyl moiety () and a methyl group at the 3-position. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic reactions .
The IUPAC name, 2-[[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid, reflects its substitution pattern. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 334.4 g/mol | |
| Solubility | Soluble in DMSO, methanol | |
| Stability | Air-sensitive; store at 2–8°C |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(2-Carboxyphenylmethyl)-3-methyl-4-boc-piperazine typically involves multi-step strategies:
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Piperazine Functionalization: Methylation at the 3-position via alkylation with methyl iodide.
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Boc Protection: Reaction with di-tert-butyl dicarbonate () to protect one nitrogen, often catalyzed by iodine under solvent-free conditions .
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Carboxyphenylmethyl Introduction: Alkylation with 2-carboxybenzyl bromide or coupling via Buchwald-Hartwig amination.
Yield optimization remains challenging due to steric hindrance from the Boc group and competing side reactions.
Industrial-Scale Considerations
Large-scale production requires stringent control over:
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Temperature: Exothermic reactions during Boc protection necessitate cooling to ≤0°C .
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Purification: Column chromatography or recrystallization from ethyl acetate/methanol mixtures.
Biological Activities and Mechanism
Neuropharmacological Effects
1-(2-Carboxyphenylmethyl)-3-methyl-4-boc-piperazine demonstrates N-methyl-D-aspartate (NMDA) receptor antagonism, as inferred from structural analogs. NMDA receptors, critical for synaptic plasticity, are implicated in neurodegenerative diseases (e.g., Alzheimer’s) and chronic pain. The compound’s carboxyphenyl group may mimic glutamate’s carboxylate moiety, competitively inhibiting receptor activation.
Enzymatic Interactions
Preliminary studies suggest moderate affinity for monoamine oxidases (MAOs) and cytochrome P450 enzymes, though exact inhibition constants () remain unquantified. Such interactions could influence its metabolic stability and drug-drug interaction potential.
Structural Analogs and Structure-Activity Relationships
Comparative Analysis
Modifications to the piperazine core significantly alter pharmacological profiles. Key analogs include:
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3-Methyl vs. 3-Ethyl: Ethyl groups increase steric bulk, potentially reducing receptor binding kinetics .
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2-Carboxy vs. 4-Carboxy: Positional isomerism influences hydrogen-bonding patterns with target proteins.
Pharmacological Applications
Neuroprotective Agents
The compound’s NMDA receptor antagonism positions it as a candidate for:
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Stroke Therapy: Reducing excitotoxic neuronal death.
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Chronic Pain Management: Blocking central sensitization pathways.
Drug Intermediate Utility
As a Boc-protected derivative, it serves as a precursor in synthesizing:
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